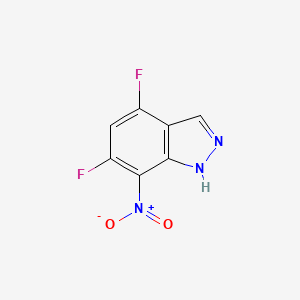

4,6-Difluoro-7-nitro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

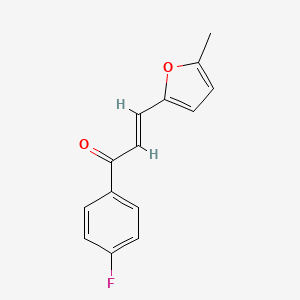

4,6-Difluoro-7-nitro-1H-indazole is a chemical compound with the molecular formula C7H3F2N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

Indazole derivatives, including this compound, can be synthesized through various methods. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory disease .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two fluorine atoms and a nitro group attached to an indazole core . The InChI code for this compound is 1S/C7H3F2N3O2/c8-4-1-5(9)7(12(13)14)6-3(4)2-10-11-6/h1-2H,(H,10,11) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature. It has a molecular weight of 199.12 and a purity of 95%. The compound is stable under normal shipping temperatures .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Regiospecificity in Chemical Reactions

4,6-Dinitro-1-phenyl-1H-indazole, a close relative of 4,6-Difluoro-7-nitro-1H-indazole, demonstrates regiospecificity in nucleophilic substitution reactions. This specificity is mainly dictated by the electronic effects of the annelated pyrazole ring, proving crucial for the synthesis of various 3-unsubstituted 4-X-6-nitro-1-phenyl-1H-indazoles. Such precise control in chemical reactions highlights the compound's potential in synthesizing novel derivatives for various applications (Starosotnikov et al., 2004).

Synthesis of Diverse Chemical Structures

Indazoles, including those structurally similar to this compound, are pivotal in medicinal chemistry due to their biological relevance. The Davis-Beirut reaction (DBR) offers a robust method for synthesizing various indazole derivatives, leveraging the diverse chemistries of reactive intermediates. This method underscores the potential of this compound in forming multiple classes of biologically significant molecules (Jie S. Zhu et al., 2019).

Inhibition and Biological Activity

Nitric Oxide Synthase Inhibition

Compounds structurally related to this compound, like 7-Nitro-1H-indazole, exhibit inhibition of nitric oxide synthase. This is evident from the intramolecular hydrogen bond formation in the crystal structure of 7-nitro-1H-indazole, indicating a potential therapeutic application in conditions where nitric oxide synthase plays a role (J. Sopková-de Oliveira Santos et al., 2000).

Enzyme Inhibition and Biological Importance

A series of 7-substituted-indazoles, including derivatives of this compound, have been shown to inhibit nitric oxide synthases with varying potency. Such compounds demonstrate selective inhibition, which can be strategically utilized in developing therapies for conditions involving enzymatic dysregulation. These findings also emphasize the compound's potential in precision medicine (B. Cottyn et al., 2008).

Molecular Dynamics and Interactions

Proton Transfer and Molecular Interactions

4,6-Difluoro-1H,2H-indazolin-3-one, closely related to this compound, exhibits fast intermolecular double proton transfer in the solid state. This phenomenon provides insights into the dynamic behavior of molecules and their potential applications in developing materials with specific electronic or photonic properties (M. Pérez-Torralba et al., 2010).

Inhibitory Effects and Selectivity

Certain derivatives of this compound have been prepared and shown to possess significant antibacterial, antifungal, and anti-inflammatory activities. The specific activities and selectivity of these derivatives underscore their potential in developing new therapeutic agents for various diseases (Pushkal Samadhiya et al., 2012).

Zukünftige Richtungen

Indazole derivatives, including 4,6-Difluoro-7-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to these compounds and exploring their potential applications in treating various diseases .

Wirkmechanismus

Target of Action

The primary target of 4,6-Difluoro-7-nitro-1H-indazole is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes .

Mode of Action

This compound acts as an inhibitor of nNOS . By inhibiting this enzyme, it reduces the production of NO, thereby modulating the neuronal NO pathway . This modulation can lead to various changes in cellular functions, depending on the specific context and environment .

Biochemical Pathways

The inhibition of nNOS by this compound affects the nitric oxide pathway . NO is a signaling molecule involved in various biochemical pathways, including those related to vascular smooth muscle relaxation and vascular endothelial growth factor (VEGF)-induced processes . By inhibiting NO production, this compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound and its ability to reach its target in the body .

Result of Action

The inhibition of nNOS by this compound can lead to a decrease in NO production . This can result in various molecular and cellular effects, such as the prevention of convulsions in experimental models . The specific effects would depend on the context and the specific biological systems involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Eigenschaften

IUPAC Name |

4,6-difluoro-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N3O2/c8-4-1-5(9)7(12(13)14)6-3(4)2-10-11-6/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJIIMDFCABPJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1F)[N+](=O)[O-])NN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2408122.png)

![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)

![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)

![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)